N-[2-(diethylamino)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide N-[2-(diethylamino)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Brand Name: Vulcanchem
CAS No.: 892283-28-2
VCID: VC6399386
InChI: InChI=1S/C23H28N4O3/c1-3-26(4-2)15-13-24-21(28)18-10-11-19-20(16-18)25-23(30)27(22(19)29)14-12-17-8-6-5-7-9-17/h5-11,16H,3-4,12-15H2,1-2H3,(H,24,28)(H,25,30)
SMILES: CCN(CC)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3
Molecular Formula: C23H28N4O3
Molecular Weight: 408.502

N-[2-(diethylamino)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

CAS No.: 892283-28-2

Cat. No.: VC6399386

Molecular Formula: C23H28N4O3

Molecular Weight: 408.502

* For research use only. Not for human or veterinary use.

N-[2-(diethylamino)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide - 892283-28-2

Specification

CAS No. 892283-28-2
Molecular Formula C23H28N4O3
Molecular Weight 408.502
IUPAC Name N-[2-(diethylamino)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Standard InChI InChI=1S/C23H28N4O3/c1-3-26(4-2)15-13-24-21(28)18-10-11-19-20(16-18)25-23(30)27(22(19)29)14-12-17-8-6-5-7-9-17/h5-11,16H,3-4,12-15H2,1-2H3,(H,24,28)(H,25,30)
Standard InChI Key NOQNIIWJSWBYIG-UHFFFAOYSA-N
SMILES CCN(CC)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3

Introduction

N-[2-(diethylamino)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with a molecular formula of C23H28N4O3 and a molecular weight of approximately 408.5 g/mol . This compound belongs to the quinazoline class, which is known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties.

Synthesis and Preparation

The synthesis of quinazoline derivatives typically involves condensation reactions between appropriate starting materials, such as amino acids, aldehydes, and amines. For N-[2-(diethylamino)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide, the synthesis might involve a multi-step process, including the formation of the quinazoline ring followed by the introduction of the diethylaminoethyl and phenylethyl groups.

Biological Activities

Quinazoline derivatives have been extensively studied for their potential biological activities, including anticancer, antimicrobial, and antiviral effects. While specific data on N-[2-(diethylamino)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is limited, related compounds have shown promising results in these areas.

Biological ActivityDescription
Anticancer ActivityQuinazolines have been tested against various cancer cell lines, showing potential as anticancer agents .
Antimicrobial ActivitySome quinazoline derivatives exhibit activity against bacterial and fungal pathogens .

Research Findings and Future Directions

Given the potential biological activities of quinazoline derivatives, further research on N-[2-(diethylamino)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide could focus on its synthesis optimization, in vitro and in vivo biological evaluations, and structure-activity relationship studies. Molecular docking and other computational methods could also provide insights into its potential binding modes with biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator